6-methoxy-N-phenyl-2H-chromene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

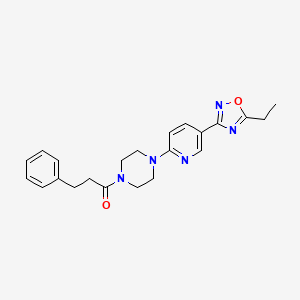

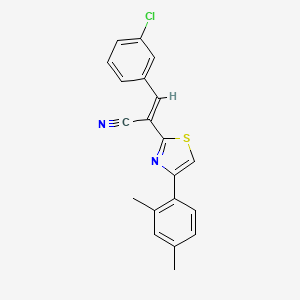

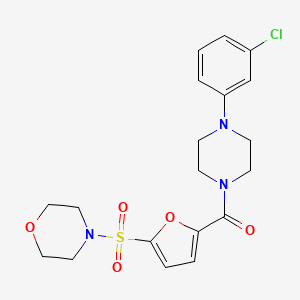

6-methoxy-N-phenyl-2H-chromene-3-carboxamide is a coumarin derivative with a phenylamide substituent at position 3 of the coumarin ring . It is one of the many coumarin derivatives that have been synthesized and structurally characterized .

Synthesis Analysis

The synthesis of coumarin derivatives, including 6-methoxy-N-phenyl-2H-chromene-3-carboxamide, has been a subject of interest for many organic and pharmaceutical chemists . The synthesis methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .Molecular Structure Analysis

The molecules of 6-methoxy-N-phenyl-2H-chromene-3-carboxamide display intramolecular N—H O and weak C—H O hydrogen bonds, which probably contribute to the approximate planarity of the molecules . The supramolecular structures feature C—H O hydrogen bonds and π–π interactions, as confirmed by Hirshfeld surface analyses .科学的研究の応用

Synthetic Chemistry Applications

6-methoxy-N-phenyl-2H-chromene-3-carboxamide belongs to the chemical class of chromenes, which are of significant interest in synthetic chemistry due to their presence in natural products and pharmacologically active compounds. Mazimba (2016) provides a comprehensive review of synthetic protocols for 6H-benzo[c]chromen-6-ones, highlighting their pharmacological importance and the need for efficient synthetic routes due to limited natural availability. The review discusses various synthetic strategies, including Suzuki coupling reactions, reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), and metal or base-catalyzed cyclizations, emphasizing the role of chromenes as key intermediates in synthesizing biologically active compounds (Mazimba, 2016).

Pharmacological Research

The search for anticancer drugs with high tumor specificity and reduced toxicity to normal cells has led to the investigation of various chromene derivatives. Sugita et al. (2017) studied the tumor specificity and keratinocyte toxicity of several synthesized compounds, identifying two chromene derivatives with promising anticancer profiles. Their work highlights the potential of chromene derivatives in developing new anticancer drugs with minimized side effects (Sugita et al., 2017).

Material Science and Environmental Applications

In material science, chromene derivatives have been explored for their potential applications in polymer degradation and environmental remediation. Mitova et al. (2013) reviewed the use of phosphonic and phosphoric acid esters in the degradation of polymers, such as polyurethanes, polycarbonates, and polyamides, indicating the versatility of chromene structures in facilitating cleaner production processes and enhancing the degradation of synthetic polymers (Mitova et al., 2013).

特性

IUPAC Name |

6-methoxy-N-phenyl-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-20-15-7-8-16-12(10-15)9-13(11-21-16)17(19)18-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODWBBDFMHPEFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCC(=C2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-N-phenyl-2H-chromene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propan-2-yl 2-[[6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl]amino]acetate](/img/structure/B2554031.png)

![3-[(2-Cyanopyridin-3-yl)sulfonylamino]-N-ethylpyrrolidine-1-carboxamide](/img/structure/B2554039.png)

![2-(3-(1H-tetrazol-1-yl)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2554041.png)

![Ethyl 4-(3,4-dimethoxyphenyl)-6-{[(4-methylphenyl)sulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2554043.png)

![2-[(2,6-dichlorophenyl)methylsulfanyl]-N,N-dimethyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine](/img/structure/B2554046.png)